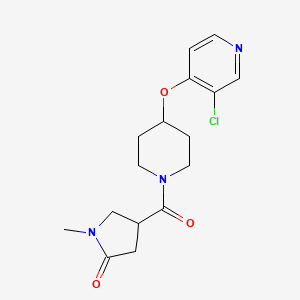
4,4-Difluoro-1-p-tolylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Enantiopure Compounds : Research by Purser et al. (2008) explored synthesizing enantiopure 1,4-difluoro-cyclohexenes, which are related to the chemical structure of 4,4-Difluoro-1-p-tolylcyclohexanamine. These compounds were synthesized from acetonide-protected hexa-1,5-diene-3,4-diol, potentially leading to novel difluorinated cyclitol analogues (Purser et al., 2008).
Analytical Characterization : In a study by De Paoli et al. (2013), analytical profiles of various psychoactive arylcyclohexylamines, which include structures similar to this compound, were characterized using techniques like gas chromatography and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013).
Conformational Studies : Glazer et al. (1972) conducted a study on the conformational equilibration of compounds like 4,4-difluoro-1,1-dimethylcycloheptane, which is structurally related to this compound, using nuclear magnetic resonance spectroscopy (Glazer et al., 1972).
Applications in Chemistry
Development of Fluorescent Dyes : Chen et al. (2000) investigated the development of constrained aryl-substituted difluoroboron dipyrromethene dyes, which involve structures related to this compound. These dyes exhibited more favorable fluorescence characteristics than their unconstrained counterparts (Chen et al., 2000).
Electrolyte Additives in Batteries : Kubota et al. (2012) investigated the use of 1,1-difluoro-1-alkenes, which have structural similarities to this compound, as electrolyte additives in lithium-ion batteries. This was aimed at inducing favorable solid electrolyte interface formation (Kubota et al., 2012).
Glycosidase Inhibitors Synthesis : Li et al. (2009) synthesized a series of 4,4-difluoroisofagomine analogues, which are related to this compound, for the inhibition of glycosidases. These compounds showed potent inhibitory effects against beta-glucosidase (Li et al., 2009).
properties
IUPAC Name |
4,4-difluoro-1-(4-methylphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c1-10-2-4-11(5-3-10)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXMQKOEZMIKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)


![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2451444.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451448.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/no-structure.png)


![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)

![2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2451457.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)